

In-Depth Technical Guide: BWA-522, a Novel PROTAC Androgen Receptor Degrader

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Compound of Interest

Compound Name: *BWA-522 intermediate-2*

Cat. No.: *B12371727*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific "**BWA-522 intermediate-2**" is not available in the public domain. This guide focuses on the final, extensively characterized compound, BWA-522.

Core Compound Overview: BWA-522

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).^{[1][2][3][4][5]} As a heterobifunctional molecule, it functions by inducing the proximity of the AR to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including castration-resistant forms where traditional AR inhibitors may be less effective.

Chemical Structure:

The chemical structure of BWA-522 is comprised of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.

Chemical Name: 5-(4-((4-(2-(4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)methyl)-piperidin-1-yl)methyl)piperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

CAS No.: 3042820-12-9

Quantitative Data Summary

The following tables summarize the key quantitative data for BWA-522, demonstrating its efficacy and pharmacokinetic profile.

Table 1: In Vitro Efficacy

Parameter	Cell Line	Value (μM)	Description
DC50 (AR-FL)	VCaP	0.73	Concentration for 50% degradation of full-length Androgen Receptor.
DC50 (AR-V7)	VCaP	0.67	Concentration for 50% degradation of Androgen Receptor splice variant 7.
IC50	LNCaP	1.07	Concentration for 50% inhibition of cell growth.
IC50	VCaP	5.59	Concentration for 50% inhibition of cell growth.
IC50	22Rv1	4.08	Concentration for 50% inhibition of cell growth in enzalutamide-resistant cells.

Table 2: In Vivo Efficacy (LNCaP Xenograft Model)

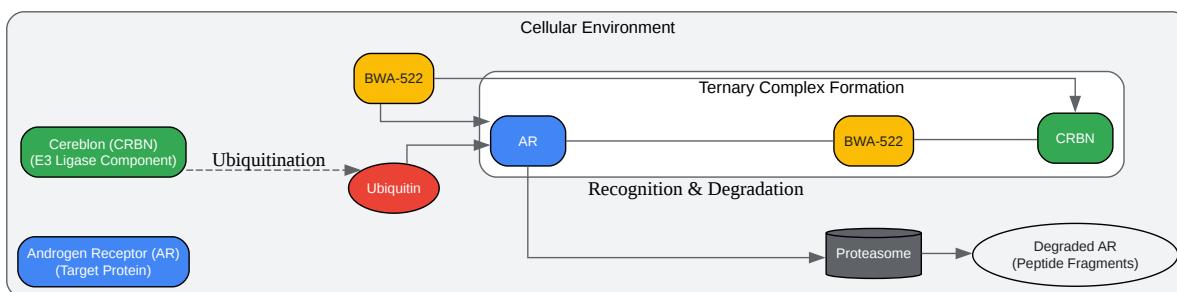
Parameter	Dosage	Result
Tumor Growth Inhibition	60 mg/kg, p.o.	76%

Table 3: Pharmacokinetic Properties

Species	Dosage	Oral Bioavailability (%)
Mouse	10 mg/kg	40.5
Beagle Dog	5 mg/kg	69.3

Signaling Pathway and Mechanism of Action

BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor. The diagram below illustrates this signaling pathway.



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Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the Androgen Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BWA-522.

Western Blot for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with BWA-522.

Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP)
- BWA-522
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: Anti-AR, Anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate

Procedure:

- Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the AR signal to the GAPDH signal. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (CCK-8)

This assay measures the effect of BWA-522 on the proliferation and viability of prostate cancer cells.

Materials:

- Prostate cancer cell lines
- BWA-522
- DMSO
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or similar (MTT, MTS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of BWA-522 or DMSO.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Assay:
 - Add 10 µL of CCK-8 solution to each well.
 - Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of BWA-522 in a mouse model.

Materials:

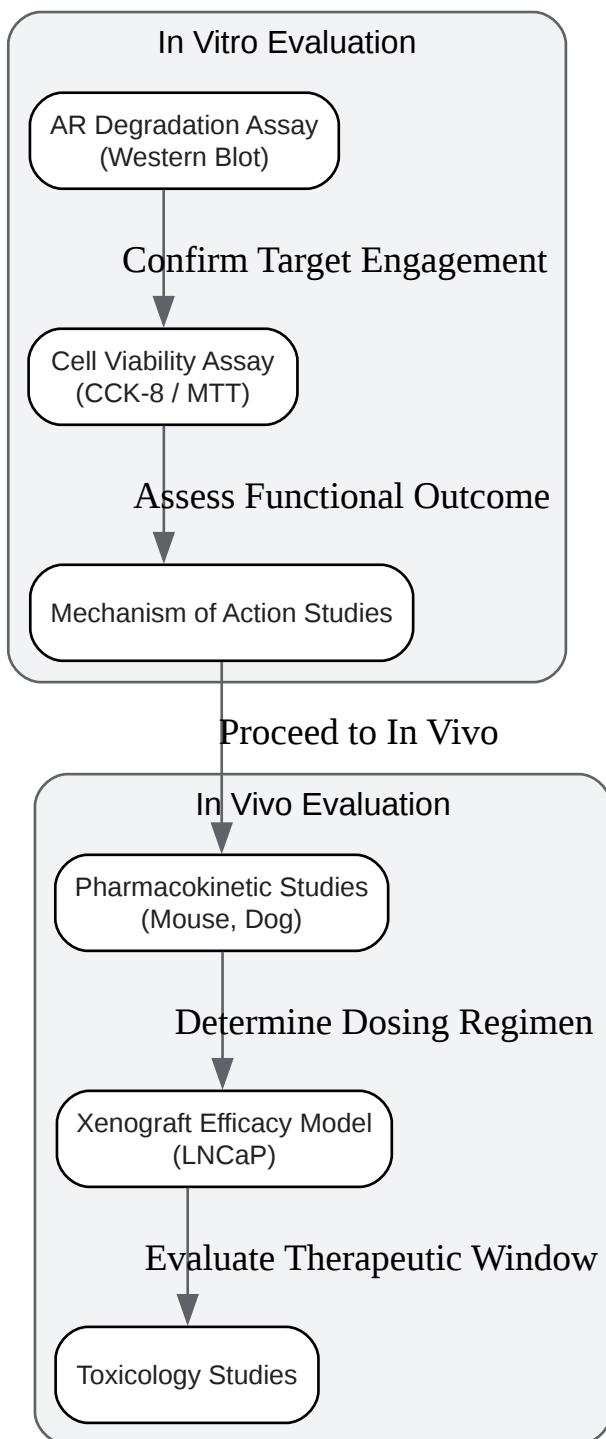
- Male immunodeficient mice (e.g., BALB/c nude mice)
- LNCaP prostate cancer cells
- Matrigel
- BWA-522 formulated for oral gavage
- Vehicle control
- Calipers

Procedure:

- **Tumor Implantation:** Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.
- **Tumor Growth and Grouping:** Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Treatment:** Administer BWA-522 (e.g., 60 mg/kg) or vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 28 days).
- **Monitoring:** Measure tumor volume with calipers every few days and monitor the body weight of the mice.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
- **Data Analysis:** Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical evaluation of BWA-522.

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Caption: General experimental workflow for the preclinical assessment of BWA-522.

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